R-albuterol hydrochloride

pediatric asthma dose-response nebulized therapy

Levalbuterol hydrochloride (R-albuterol HCl) is the enantiomerically pure (R)-enantiomer of racemic albuterol, delivering β2-adrenergic bronchodilation without the confounding variables of (S)-albuterol. (R)-Salbutamol is metabolized up to 12× faster via SULT1A3, so levalbuterol eliminates disproportionate (S)-enantiomer accumulation inherent to racemate administration. At a 1:4 dosing ratio, levalbuterol achieves equivalent efficacy with significantly lower heart rate elevation vs. racemic albuterol. It is the USP reference standard for assay and enantiomeric purity testing. Researchers conducting β2-agonist PK/metabolism studies, pediatric asthma trials, or pharmacoeconomic analyses should select this compound to ensure enantiomerically unambiguous results.

Molecular Formula C13H23NO7S
Molecular Weight 337.39 g/mol
Cat. No. B7855108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-albuterol hydrochloride
Molecular FormulaC13H23NO7S
Molecular Weight337.39 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O
InChIInChI=1S/C13H21NO3.H2O4S/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4)/t12-;/m0./s1
InChIKeyOVICLFZZVQVVFT-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levalbuterol Hydrochloride Procurement Guide: Understanding the Single (R)-Enantiomer of Racemic Albuterol


Levalbuterol hydrochloride (R-albuterol HCl; CAS 50293-90-8) is the therapeutically active (R)-enantiomer of racemic albuterol (salbutamol), a short-acting β2-adrenergic receptor agonist [1]. Racemic albuterol consists of an exact 50:50 mixture of (R)- and (S)-enantiomers, but the β2-agonist bronchodilatory activity resides almost exclusively in the (R)-enantiomer [2]. Levalbuterol hydrochloride is therefore developed as an enantiomerically pure formulation to provide β2-agonism without the co-administration of (S)-albuterol [3].

Why Racemic Albuterol Cannot Simply Substitute for Levalbuterol Hydrochloride: Evidence-Based Differentiation


Direct substitution of racemic albuterol for levalbuterol hydrochloride introduces pharmacologically confounding variables. (R)-Salbutamol is metabolized up to 12 times faster than (S)-salbutamol via SULT1A3, leading to disproportionate plasma accumulation of the (S)-enantiomer following racemate administration—particularly after oral or swallowed inhaled doses [1]. Additionally, in vitro binding studies demonstrate that (S)-albuterol binds to the β2-adrenergic receptor with 100-fold less affinity than (R)-albuterol, and preclinical evidence suggests (S)-albuterol may exert opposing effects on inflammation and mucociliary transport [2]. These enantiomer-specific differences mean that the two products are not pharmacokinetically or pharmacodynamically interchangeable at equivalent label doses [3].

Levalbuterol Hydrochloride: Quantitative Comparative Evidence Versus Racemic Albuterol


Dose-Reduction Potential: Levalbuterol Hydrochloride Achieves Comparable Efficacy at 4- to 8-Fold Lower Doses Than Racemic Albuterol

In a multicenter, randomized, double-blind trial of 338 asthmatic children aged 4–11 years, levalbuterol 0.31 mg administered three times daily for 21 days was clinically comparable to racemic albuterol at doses 4- to 8-fold higher (1.25 mg and 2.5 mg RAC) [1]. Specifically, the FEV1 median change from baseline immediately post-nebulization was 19.0% for LEV 0.31 mg versus 12.4% for RAC 1.25 mg (P < .05 for LEV vs RAC 1.25 mg). Moreover, LEV 0.31 mg was the only treatment not significantly different from placebo for changes in ventricular heart rate, QTc interval, and serum glucose (P > .05), whereas RAC 2.5 mg caused the greatest decrease in serum potassium (range -0.3 to -0.6; P < .005 vs other active treatments) [1].

pediatric asthma dose-response nebulized therapy

Enhanced Bronchodilation in Moderate-to-Severe Adult Asthma: Levalbuterol 1.25 mg Superior to Equivalent Racemic Albuterol Dose

In a 28-day randomized, double-blind, parallel-group trial involving 362 patients aged ≥12 years with moderate-to-severe asthma, levalbuterol 1.25 mg produced the greatest increase in FEV1 among all treatment groups [1]. The change in peak FEV1 response to the first dose in the combined levalbuterol group was significantly greater than the combined racemic albuterol group (0.92 L vs. 0.82 L; P = .03). Notably, racemic albuterol 1.25 mg demonstrated the weakest bronchodilator effect, particularly after chronic dosing. At week 4, predose FEV1 was greatest in patients receiving levalbuterol or placebo compared to those receiving racemic albuterol, with the difference statistically significant in patients not receiving inhaled corticosteroids [1].

adult asthma FEV1 nebulized bronchodilation

Favorable Heart Rate Profile at Optimized Dosing Ratio: Meta-Analysis of Pediatric Cardiac Effects

A 2024 systematic review and meta-analysis of eight clinical trials investigating cardiac effects in pediatric asthma patients found that at a dosing ratio of levalbuterol:racemic albuterol = 1:4, levalbuterol showed significantly better outcomes on heart rate changes compared to racemic albuterol (mean difference = -5.97 beats per minute; P = 0.02) [1]. This difference was dose-dependent and disappeared at a 1:2 dosing ratio. Levalbuterol also demonstrated a better effect on FEV1 changes (mean difference = 3.72 percentage points; P = 0.003). No statistically significant difference between the two drugs was found regarding changes in respiratory rate, SpO2, asthma score, or overall adverse effects [1].

cardiac safety pediatric asthma heart rate

Enantioselective Metabolism: (R)-Albuterol Cleared 12-Fold Faster Than (S)-Albuterol via SULT1A3

Salbutamol is metabolized almost exclusively by sulphotransferase 1A3 (SULT1A3) to an inactive metabolite. Crucially, (R)-salbutamol is metabolized up to 12 times faster than (S)-salbutamol, resulting in relatively higher plasma concentrations of (S)-salbutamol following all routes of racemate administration—but particularly following oral dosing due to extensive intestinal first-pass metabolism [1]. Following oral or inhaled administration of enantiomerically pure salbutamol, a small amount (approximately 6%) undergoes acid-catalyzed racemization in the stomach to the opposite enantiomer [1]. This pharmacokinetic disparity means that racemic albuterol use results in disproportionate systemic exposure to the pharmacologically less active (S)-enantiomer.

pharmacokinetics enantioselective metabolism SULT1A3

Enantiomeric Purity Specification: USP Monograph Defines S-Albuterol Impurity Limit

The United States Pharmacopeia (USP 2025) monograph for Levalbuterol Hydrochloride specifies that the product contains not less than 98.0% and not more than 102.0% of levalbuterol hydrochloride (C13H21NO3·HCl), calculated on the anhydrous basis [1]. The monograph includes a specific test for "Limit of S-Albuterol" using a validated chiral HPLC method. Analytical methods reported in the literature have achieved detection limits as low as 0.00002 mg/mL for (S)-albuterol, corresponding to 0.1% of (S)-enantiomer relative to total albuterol content [2]. Chiral separation using macrocyclic glycopeptide columns (e.g., Chirobiotic TAG) achieved resolution Rs = 1.7 between albuterol enantiomers [2].

analytical chemistry chiral purity USP monograph

Economic Differentiation: Levalbuterol Associated with Reduced Hospital Length of Stay and Lower Total Costs in COPD

A retrospective cohort study of hospitalized COPD patients found that patients treated with levalbuterol had a significantly shorter median length of stay (7.0 days vs. 8.0 days; P = 0.003) and lower total healthcare costs (median total cost ¥8,868.3 for levalbuterol vs. comparator; P value not specified) compared to patients treated with racemic albuterol [1]. A separate cost-utility analysis in China demonstrated that levalbuterol saved ¥495.7 ($105.1) per hospitalization compared with albuterol, with budget impact analysis revealing potential savings of ¥22.3 ($6.8) million over 3 years [2].

health economics COPD length of stay

Optimal Application Scenarios for Levalbuterol Hydrochloride: Evidence-Aligned Use Cases


Pediatric Asthma Clinical Trials Requiring Bronchodilation with Minimized Cardiac and Metabolic Perturbation

Based on direct head-to-head evidence showing that levalbuterol 0.31 mg achieves efficacy comparable to 4- to 8-fold higher racemic albuterol doses while exhibiting no significant change versus placebo for ventricular heart rate, QTc interval, and serum glucose (P > .05), levalbuterol hydrochloride is the rational selection for pediatric asthma research protocols where minimizing systemic β-adrenergic effects is a priority [1]. The meta-analysis further confirms that at a 1:4 dosing ratio, levalbuterol reduces heart rate elevation by 5.97 bpm compared to racemic albuterol (P = 0.02) [2].

Pharmacokinetic Studies Requiring Precise Control Over Enantiomer Exposure and Metabolism

Given the 12-fold faster metabolic clearance of (R)-salbutamol compared to (S)-salbutamol via SULT1A3, studies investigating β2-agonist pharmacokinetics, metabolism, or structure-activity relationships should utilize levalbuterol hydrochloride to eliminate the confounding variable of disproportionate (S)-enantiomer accumulation that occurs with racemate administration [1]. The known 6% in vivo racemization rate of the pure enantiomer should be accounted for in study design and analytical methods [1].

Health Economics and Formulary Decision Research in Inpatient COPD or Asthma Care

For pharmacoeconomic analyses or formulary decision research involving hospitalized patients with COPD or asthma, levalbuterol hydrochloride provides a quantitatively differentiated comparator arm. Evidence demonstrates a 1.0-day reduction in median length of stay (7.0 vs 8.0 days; P = 0.003) and cost savings of ¥495.7 per hospitalization compared to racemic albuterol [1][2]. These endpoints can serve as pre-specified outcomes in comparative effectiveness research or budget impact modeling studies.

Analytical Method Development and Chiral Quality Control Reference Standard Applications

Levalbuterol hydrochloride serves as the USP reference standard for assay and enantiomeric purity testing. The compound is specified by the USP monograph to contain 98.0%-102.0% active substance (anhydrous basis) and includes a compendial Limit of S-Albuterol test [1]. Chiral HPLC methods using macrocyclic glycopeptide columns achieve resolution Rs = 1.7 between enantiomers with (S)-albuterol detection limits of 0.00002 mg/mL (0.1%) [2]. These established analytical specifications make levalbuterol hydrochloride suitable for use as a chiral purity standard and for developing/validating enantioselective analytical methods in quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for R-albuterol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.